

Spectroscopic Analysis of 2-(Dimethylamino)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Dimethylamino)phenylboronic acid

Cat. No.: B1336720

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of aminophenylboronic acids, with a focus on **2-(Dimethylamino)phenylboronic acid**. Due to the limited public availability of specific spectral data for **2-(Dimethylamino)phenylboronic acid**, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this class of compounds. To serve as a valuable reference, spectral data for the closely related isomer, 4-(Dimethylamino)phenylboronic acid, is presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For arylboronic acids, ¹H and ¹³C NMR provide critical information on the substitution pattern of the aromatic ring and the nature of the organic substituents.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A standard procedure for preparing an arylboronic acid sample for NMR analysis is as follows:

- Approximately 5-10 mg of the solid **2-(Dimethylamino)phenylboronic acid** is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.
- The choice of solvent is crucial and depends on the solubility of the compound and the desired chemical shift resolution. For boronic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice.
- The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

- The prepared NMR tube is placed in the NMR spectrometer.
- For ¹H NMR, the spectrum is typically acquired at a frequency of 400 MHz or higher to ensure good signal dispersion.
- For ¹³C NMR, a frequency of 100 MHz or higher is commonly used.
- Standard acquisition parameters are employed, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Reference NMR Data for 4-(Dimethylamino)phenylboronic Acid

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-(Dimethylamino)phenylboronic acid, which can serve as a comparative reference.

Table 1: ¹H NMR Data for 4-(Dimethylamino)phenylboronic Acid

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.63	d	2H	Aromatic CH
6.65	d	2H	Aromatic CH
2.93	s	6H	N(CH ₃) ₂
7.8 (broad s)	2H	B(OH) ₂	

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for 4-(Dimethylamino)phenylboronic Acid

Chemical Shift (ppm)	Assignment
152.9	Aromatic C-N
136.1	Aromatic C-H
118.9	Aromatic C-B
113.6	Aromatic C-H
40.0	N(CH ₃) ₂

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **2-(Dimethylamino)phenylboronic acid**, IR spectroscopy can confirm the presence of B-O, O-H, C-N, and aromatic C-H bonds.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of the solid **2-(Dimethylamino)phenylboronic acid** (1-2 mg) is ground into a fine powder using an agate mortar and pestle.
- Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
- The sample and KBr are thoroughly mixed and ground together to ensure a homogenous mixture.
- The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

Data Acquisition:

- The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
- A background spectrum of the empty sample holder is recorded.
- The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm^{-1} .
- The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Characteristic IR Absorption Bands for Phenylboronic Acids

While a specific spectrum for **2-(Dimethylamino)phenylboronic acid** is not available, the following table lists the characteristic IR absorption bands expected for this class of compounds.

Table 3: General IR Data for Phenylboronic Acids

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3300 (broad)	O-H stretch	B-OH
~1350	B-O stretch	B-O
~1600, 1450	C=C stretch	Aromatic ring
~1250	C-N stretch	Aryl-N
~3050	C-H stretch	Aromatic C-H
~2950	C-H stretch	Aliphatic C-H (in methyl groups)

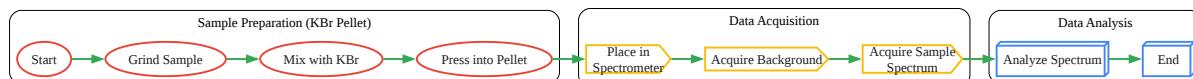
Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for NMR and IR spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopic Analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for IR Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Dimethylamino)phenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336720#spectroscopic-data-for-2-dimethylamino-phenylboronic-acid-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com